Thyroxine Methyl Ester Thyroxine Methyl Ester The methyl ester analog of Thyroxine. Thyroxine Methyl Ester is a malate dehydrogenase inhibitor and used for malate dehydrogenase (MDH) related research.
Brand Name: Vulcanchem
CAS No.: 32180-11-3
VCID: VC21348018
InChI: InChI=1S/C16H13I4NO4/c1-24-16(23)13(21)4-7-2-11(19)15(12(20)3-7)25-8-5-9(17)14(22)10(18)6-8/h2-3,5-6,13,22H,4,21H2,1H3/t13-/m0/s1
SMILES: COC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N
Molecular Formula: C16H13I4NO4
Molecular Weight: 790.9 g/mol

Thyroxine Methyl Ester

CAS No.: 32180-11-3

Cat. No.: VC21348018

Molecular Formula: C16H13I4NO4

Molecular Weight: 790.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Thyroxine Methyl Ester - 32180-11-3

CAS No. 32180-11-3
Molecular Formula C16H13I4NO4
Molecular Weight 790.9 g/mol
IUPAC Name methyl (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate
Standard InChI InChI=1S/C16H13I4NO4/c1-24-16(23)13(21)4-7-2-11(19)15(12(20)3-7)25-8-5-9(17)14(22)10(18)6-8/h2-3,5-6,13,22H,4,21H2,1H3/t13-/m0/s1
Standard InChI Key ZTSGDCMQRKBJKC-ZDUSSCGKSA-N
Isomeric SMILES COC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N
SMILES COC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N
Canonical SMILES COC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N

Chemical Identity and Structural Characteristics

Thyroxine Methyl Ester, identified by CAS number 32180-11-3, is the methyl ester analog of thyroxine (T4). Its molecular formula is C16H13I4NO4 with a molecular weight of 790.9 . The compound is structurally characterized by the presence of four iodine atoms and a methyl ester group attached to the carboxylic acid portion of the parent thyroxine molecule. This chemical modification significantly alters the compound's physical properties and biological behavior compared to thyroxine itself.

The structural composition includes a diphenyl ether backbone with iodine substitutions at key positions. Specifically, the compound features two iodine atoms adjacent to the hydroxyl group on one aromatic ring and two additional iodine atoms on the other benzene ring . This arrangement of iodine atoms is crucial for the compound's biochemical behavior and interaction with various biological systems.

Nomenclature and Synonyms

The compound is known by several chemical names and synonyms in scientific literature:

  • Thyroxine Methyl Ester

  • L-Thyroxine Methyl Ester

  • Levothyroxine Methyl Ester

  • O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine Methyl Ester

  • L-Tyrosine, O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-, methyl ester

  • Methyl 2-amino-3-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl) propanoate

  • (S)-Methyl 2-amino-3-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)propanoate

Physical and Chemical Properties

Thyroxine Methyl Ester possesses distinctive physicochemical characteristics that influence its behavior in laboratory settings and biological systems. Understanding these properties is essential for researchers working with this compound.

Fundamental Physical Properties

The physical state of Thyroxine Methyl Ester at room temperature is a solid with a pale beige to beige coloration. It exhibits a melting point range of 158-160°C, which serves as an important parameter for verifying its purity . Additional physical properties of significance include:

PropertyValueNote
Melting point158-160°CExperimentally determined
Boiling point547.4±50.0°CPredicted value
Density2.470±0.06 g/cm³Predicted value
pKa6.90±0.25Predicted value
ColorPale Beige to BeigeVisual characteristic
Physical FormSolidAt standard conditions

Solubility Profile

The solubility characteristics of Thyroxine Methyl Ester impact its handling in laboratory settings and its potential bioavailability in biological systems. The compound demonstrates limited solubility in common organic solvents:

  • Chloroform: Slightly soluble (with sonication)

  • DMSO: Slightly soluble

  • Methanol: Slightly soluble (with heating)

This restricted solubility profile necessitates special considerations when preparing solutions for experimental work, often requiring sonication or heating to achieve dissolution.

Synthesis Methodologies

Several synthetic approaches have been documented for preparing Thyroxine Methyl Ester, each with distinct advantages and limitations.

Historical Development of Synthesis Methods

The synthesis of thyroxine derivatives, including the methyl ester, has evolved significantly since the early work of Myers in 1932. Myers initially synthesized O-Methyl-DL-thyroxine through the reaction of N-acetyl thyroxine with dimethyl sulfate, producing a methyl ether with a melting point of 210-213°C after deacetylation .

Later developments by Loeser, Ruland, and Trikojus in 1938 demonstrated an alternative approach using direct methylation of thyroxine or thyroxine methyl ester with diazomethane. This method yielded O-methyl-DL-thyroxine with a melting point of 226-228°C, suggesting potential differences in purity or isomeric composition compared to Myers' product .

Modern Synthetic Approaches

Contemporary synthesis of Thyroxine Methyl Ester typically involves either:

  • Direct esterification of thyroxine with methanol under acidic conditions

  • Protection-deprotection strategies involving selective modification of the carboxylic acid group

  • Total synthesis approaches starting from simpler aromatic precursors

These methodologies have enabled the preparation of highly pure Thyroxine Methyl Ester suitable for research applications, with yields and stereochemical control improving significantly since the early synthetic efforts.

Biological Activity and Research Applications

Thyroxine Methyl Ester exhibits several biological activities that have been documented in scientific literature, making it a valuable compound for various research applications.

Enzyme Inhibition Properties

One of the most significant biological activities of Thyroxine Methyl Ester is its capability to inhibit malate dehydrogenase (MDH) . This enzyme inhibitory effect makes the compound valuable for studying metabolic pathways involving MDH and for investigating potential therapeutic applications related to metabolic disorders.

The inhibition of malate dehydrogenase by Thyroxine Methyl Ester affects the conversion of malate to oxaloacetate in the citric acid cycle, potentially influencing cellular energy production and related biochemical processes. This property has prompted researchers to explore the compound's effects on cellular metabolism in various experimental models.

Immunological Cross-Reactivity

Thyroxine Methyl Ester demonstrates high cross-reactivity with thyroxine-specific monoclonal antibodies from humans and laboratory animals . This immunological characteristic makes it valuable for developing and validating immunoassays for thyroid hormone detection and quantification. The compound's structural similarity to thyroxine, coupled with its distinct chemical properties, enables its use as a standard or control in various analytical procedures focusing on thyroid hormone assessment.

Comparative Biological Effects

Historical research has yielded contrasting findings regarding the biological potency of methylated thyroxine derivatives compared to the parent compound. Myers' early studies suggested that O-methyl-DL-thyroxine was less active than thyroxine in stimulating amphibian metamorphosis and appeared inactive when administered intravenously or subcutaneously to human subjects .

Contrary to these observations, later work by Loeser, Ruland, and Trikojus reported that O-methyl-DL-thyroxine exhibited greater efficacy than thyroxine in several biological parameters. These included more pronounced effects on depressing body weight, increasing basal metabolic rate, and decreasing liver glycogen in guinea pigs . These contradictory findings highlight the complex relationship between structural modifications of thyroid hormones and their biological activities.

Scientific Research Applications

Thyroxine Methyl Ester serves multiple roles in scientific research, spanning various disciplines and methodological approaches.

Biochemical Research Tools

In biochemical investigations, Thyroxine Methyl Ester functions as a valuable tool for studying:

  • Enzyme inhibition mechanisms, particularly focused on malate dehydrogenase

  • Structure-activity relationships of thyroid hormone analogs

  • Metabolic pathway regulation and modification

  • Protein-ligand interactions involving thyroid hormone receptors

These applications contribute significantly to understanding fundamental biochemical processes and disease mechanisms related to thyroid function.

Analytical Chemistry Applications

The compound plays important roles in analytical chemistry as:

  • A reference standard for chromatographic techniques

  • A calibrator for immunoassay development

  • A model compound for developing new detection methods for iodinated compounds

  • A chemical probe for investigating receptor binding properties

These analytical applications support diverse research efforts in endocrinology, pharmacology, and clinical chemistry.

Pharmaceutical Research

In pharmaceutical investigations, Thyroxine Methyl Ester serves as:

  • A lead compound for developing novel thyroid hormone analogs

  • A model for studying drug metabolism processes

  • A tool for investigating structure-based drug design approaches

  • A reference compound for pharmacokinetic studies

These applications contribute to the development of new therapeutic agents targeting thyroid-related disorders and metabolic diseases.

Structure-Activity Relationships

Understanding how the chemical structure of Thyroxine Methyl Ester relates to its biological activity provides valuable insights for medicinal chemistry and pharmacological research.

Effect of Methylation on Activity

The methylation of thyroxine to form Thyroxine Methyl Ester significantly alters the compound's biological behavior. This structural modification affects:

  • Receptor binding affinity

  • Metabolic stability

  • Tissue distribution

  • Enzymatic interactions, particularly with malate dehydrogenase

These alterations in biological properties highlight the critical importance of the carboxylic acid group in thyroxine for its hormonal activities and suggest potential mechanisms for modulating thyroid hormone effects through structural modifications.

Role of Iodine Atoms

The four iodine atoms in Thyroxine Methyl Ester are crucial for its biological activity and chemical reactivity. Research has demonstrated that:

  • The positioning of iodine atoms influences the compound's three-dimensional structure

  • Iodine substituents affect electronic properties and protein binding characteristics

  • The iodine atoms contribute significantly to the compound's high molecular weight and lipophilicity

  • Deiodination pathways represent important metabolic transformations

These structure-activity insights inform the rational design of thyroid hormone analogs with modified biological properties for research and therapeutic applications.

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